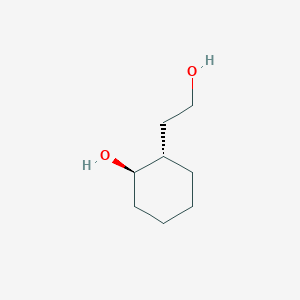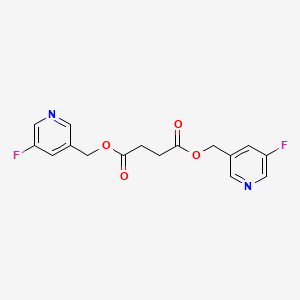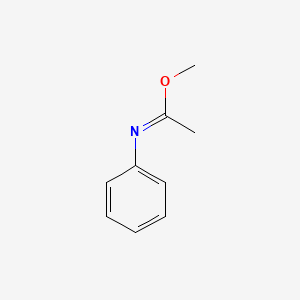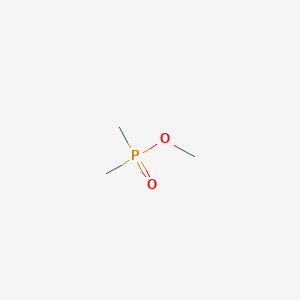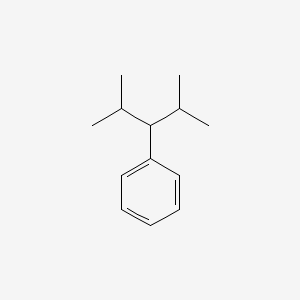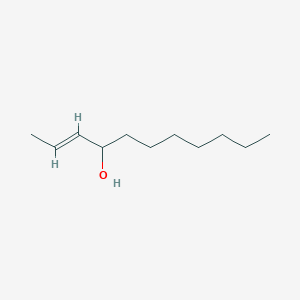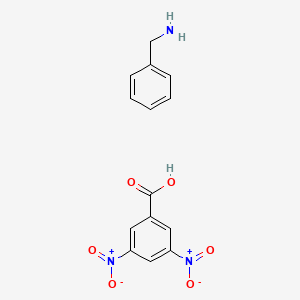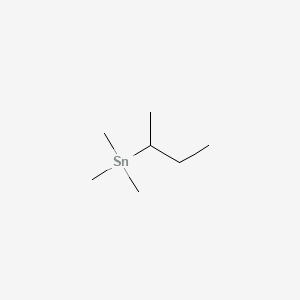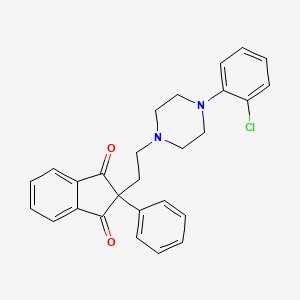
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- is a complex organic compound that belongs to the class of indandiones. This compound is characterized by the presence of an indandione core structure, which is substituted with a phenyl group and a piperazinyl group that is further substituted with an o-chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indandione core, followed by the introduction of the phenyl group and the piperazinyl group. The final step involves the substitution of the piperazinyl group with the o-chlorophenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Purification techniques such as recrystallization and chromatography are commonly employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted indandione compounds with different functional groups.
Scientific Research Applications
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The presence of the piperazinyl and o-chlorophenyl groups enhances its binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Indandione, 2-phenyl-: Lacks the piperazinyl and o-chlorophenyl groups, resulting in different chemical and biological properties.
1,3-Indandione, 2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl-: Similar structure but without the phenyl group, leading to variations in reactivity and applications.
Uniqueness
The unique combination of the indandione core with the phenyl and piperazinyl groups, along with the o-chlorophenyl substitution, gives 1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
21569-30-2 |
|---|---|
Molecular Formula |
C27H25ClN2O2 |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C27H25ClN2O2/c28-23-12-6-7-13-24(23)30-18-16-29(17-19-30)15-14-27(20-8-2-1-3-9-20)25(31)21-10-4-5-11-22(21)26(27)32/h1-13H,14-19H2 |
InChI Key |
ANLDYWYNMYWYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


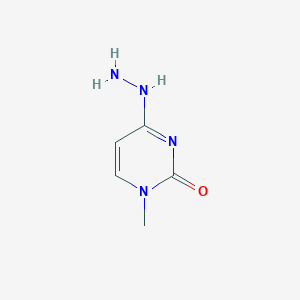
![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)

